Superior In Vivo Satiating Potency Compared to Parent Ac-CCK-7
Ro 23-7014 demonstrates a significantly enhanced satiating effect in vivo compared to the unmodified parent peptide, Ac-CCK-7. In a standardized rat meal-feeding model, the intraperitoneal (i.p.) dose required to suppress food intake by 50% (ED50) is substantially lower for Ro 23-7014. [1] While Ac-CCK-7 exhibits an ED50 of 7 nmol/kg i.p. (approximately 7.98 µg/kg) [2], Ro 23-7014 achieves the same effect at a dose of only 0.3 µg/kg i.p. [1]
| Evidence Dimension | In vivo satiating potency |
|---|---|
| Target Compound Data | ED50 = 0.3 µg/kg, i.p. |
| Comparator Or Baseline | Ac-CCK-7 (Parent Peptide): ED50 = 7 nmol/kg i.p. (Approx. 7.98 µg/kg) |
| Quantified Difference | Approximately 26.6-fold more potent (7.98 / 0.3). |
| Conditions | Rat meal-feeding model assessing appetite suppressant activity. |
Why This Matters
The 26-fold increase in in vivo potency translates to a requirement for substantially less compound to achieve a robust experimental effect, reducing overall project costs and potential off-target effects associated with higher doses.
- [1] Danho W, Swistok J, Khan W, Truitt T, Kurylko G, Fry D, Greeley D, Sun C, Dembofsky B, et al. Synthesis and biological activity of novel, potent and long-acting analogs of AC-CCK-7 with high affinity for peripheral (type A) receptors. Pept Res. 1991 Mar-Apr;4(2):59-65. View Source
- [2] Tilley JW, Danho W, Sarabu R, Swistok J, et al. Carboxylic acids and tetrazoles as isosteric replacements for sulfate in cholecystokinin analogs. J Med Chem. 1990 Dec;33(12):3219-3226. View Source
